N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide
Description
N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide is a spirocyclic compound featuring a diazaspiro[4.5]decane core with an ethyl group at the 6-position nitrogen, a methyl group at the 9-position nitrogen, and a carboxamide substituent. This structure combines rigidity from the spirocyclic system with functional groups that modulate solubility, bioavailability, and pharmacological activity.
Properties
IUPAC Name |
N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-3-13-11(16)15-9-8-14(2)10-12(15)6-4-5-7-12/h3-10H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBABQOBMKKUCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC12CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 9-methyl-6,9-diazaspiro[4.5]decane with ethylamine under controlled conditions to introduce the ethyl group. The carboxamide group is then introduced through a subsequent reaction with a suitable carboxylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Scientific Research Applications
N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is facilitated by the unique spirocyclic structure, which allows for specific binding and high affinity .
Comparison with Similar Compounds
Table 1: Key Structural Analogs of Diazaspiro[4.5]decane Derivatives
Key Differences and Implications
Functional Groups and Reactivity: The carboxamide group in the target compound distinguishes it from ester-containing analogs (e.g., compound 6a). Carboxamides generally exhibit higher metabolic stability compared to esters, which are prone to hydrolysis .
In contrast, fluorinated analogs () and kinase inhibitor derivatives (–5) highlight the versatility of the spirocyclic core in diverse drug discovery contexts, such as oncology and infectious diseases .
Physical Properties :
- Methyl or ethyl substitution on the nitrogen (e.g., 6-methyl-6,9-diazaspiro[4.5]decane ) reduces polarity compared to aryl-substituted derivatives, impacting solubility and crystallization behavior.
Biological Activity
N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide (CAS No. 1421483-21-7) is a synthetic compound notable for its spirocyclic structure, which has garnered attention in various fields of biological research. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃N₃O |
| Molecular Weight | 225.33 g/mol |
| CAS Number | 1421483-21-7 |
The compound features a unique spiro linkage that connects two nitrogen atoms within a decane ring system, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity and influence downstream signaling pathways. The spirocyclic structure enhances its binding affinity and specificity towards these targets, making it a valuable candidate for drug development.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. It has shown promising results in inducing apoptosis in various cancer cell lines:
- Cell Line Studies : In vitro tests demonstrated that this compound exhibits cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of apoptosis induction .
- Mechanistic Insights : The compound's structure allows it to engage with critical proteins involved in cancer progression, enhancing its efficacy as an anticancer agent.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegeneration:
- Enzyme Inhibition : Studies indicate that this compound can effectively inhibit AChE activity, which is crucial for maintaining neurotransmitter levels in the brain .
- Potential Applications : This inhibition may contribute to improved cognitive function and provide a therapeutic avenue for Alzheimer's disease treatment.
Case Studies and Research Findings
Several studies have explored the biological applications of this compound:
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics .
- Structure–Activity Relationship (SAR) : Detailed SAR studies have revealed that modifications to the spirocyclic structure can significantly affect biological activity, guiding future synthesis efforts toward more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
